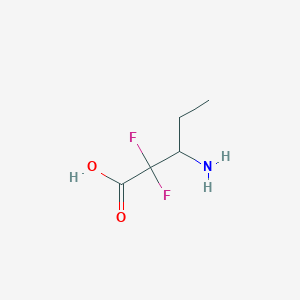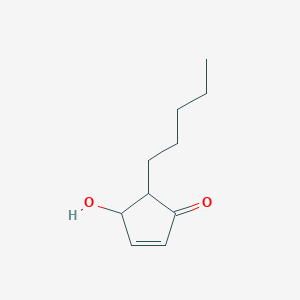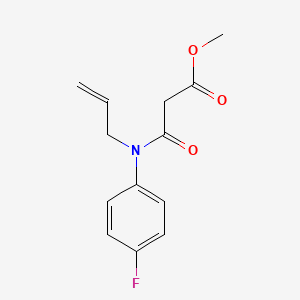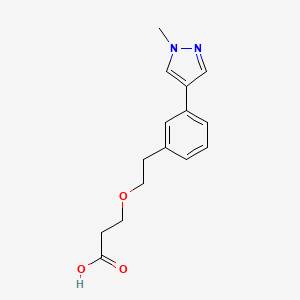
3-Amino-2,2-difluoropentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2-difluoropentanoic acid: is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials:
Reaction Conditions: One common method involves the reaction of ethyl 2,2-difluoropropanoate with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity ethyl 3-amino-2,2-difluoropropanoic acid.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reactions are often carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products: Depending on the reaction conditions, major products can include substituted amino acids, amides, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-2,2-difluoropentanoic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: In biological research, it serves as a probe to study enzyme mechanisms and protein interactions due to its unique fluorinated structure. Medicine: The compound is investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators. Industry: It finds applications in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by mimicking natural substrates and binding to active sites, thereby blocking enzyme activity.
Receptor Modulation: It can interact with specific receptors, altering their activity and leading to downstream effects in cellular pathways.
Pathways Involved: The exact pathways depend on the specific biological target but often involve key metabolic and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoropropionic acid: Shares the difluorinated structure but lacks the amino group, leading to different reactivity and applications.
3-Amino-2,2-difluoropropanoic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
Ethyl 2,2-difluoropropanoate: Lacks the amino group, making it less versatile in biological applications.
Uniqueness: 3-Amino-2,2-difluoropentanoic acid is unique due to the combination of the ethyl ester, amino group, and difluorinated structure, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H9F2NO2 |
|---|---|
Molekulargewicht |
153.13 g/mol |
IUPAC-Name |
3-amino-2,2-difluoropentanoic acid |
InChI |
InChI=1S/C5H9F2NO2/c1-2-3(8)5(6,7)4(9)10/h3H,2,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
WCNPKOJLVGXOKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C(=O)O)(F)F)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-({4-[2-(1-Piperidinyl)ethoxy]-1H-indazol-1-yl}sulfonyl)aniline](/img/structure/B8628518.png)
![Phenol, 2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-3-isoxazolyl]-](/img/structure/B8628520.png)





![1-Piperazinecarbonyl chloride, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B8628555.png)
![2-{[N-(4-Methoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B8628556.png)
